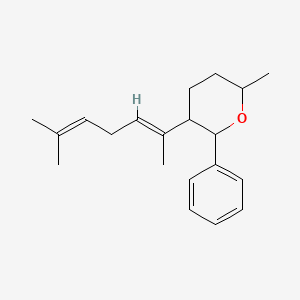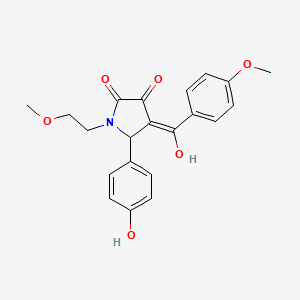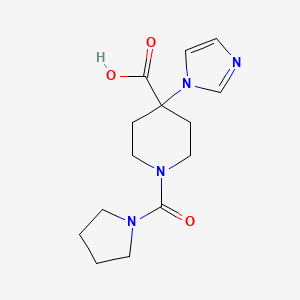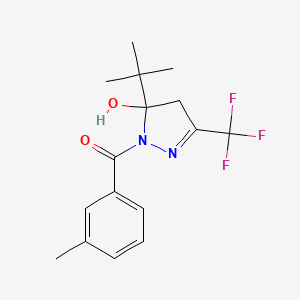
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran, also known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. DMHP is a potent agonist of the cannabinoid receptor CB1, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor by 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran leads to a variety of physiological effects, including changes in mood, appetite, and pain perception. Additionally, 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Biochemical and Physiological Effects:
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. These effects are primarily mediated through the activation of the CB1 receptor, which is involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has several advantages for use in scientific research, including its potency and selectivity for the CB1 receptor. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran, including investigations into its potential use in the treatment of pain, inflammation, and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthetic cannabinoids with improved selectivity and potency may lead to new avenues of research in the field of cannabinoid pharmacology.
Synthesemethoden
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran can be synthesized through a multistep process involving the reaction of various reagents. One common method involves the reaction of 2,4-pentanedione with 1,5-hexadiene in the presence of sodium ethoxide to form 3-(1,5-dimethyl-1,4-hexadien-1-yl)-2,4-pentanedione. This intermediate is then reacted with phenylmagnesium bromide and methylamine to form 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran.
Wissenschaftliche Forschungsanwendungen
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been used in a variety of scientific studies, including investigations into the endocannabinoid system, pain management, and addiction. One study found that 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran was effective in reducing neuropathic pain in mice, suggesting its potential use in the development of new pain medications. Additionally, 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been used in studies examining the role of the endocannabinoid system in addiction, with promising results.
Eigenschaften
IUPAC Name |
6-methyl-3-[(2E)-6-methylhepta-2,5-dien-2-yl]-2-phenyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15(2)9-8-10-16(3)19-14-13-17(4)21-20(19)18-11-6-5-7-12-18/h5-7,9-12,17,19-20H,8,13-14H2,1-4H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZAFBBSXPONAB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)C(=CCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)/C(=C/CC=C(C)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)



![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5316269.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5316283.png)
![6-methyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one hydrochloride](/img/structure/B5316300.png)
![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5316309.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide](/img/structure/B5316321.png)
![1-cyclohexyl-4-[(tetrahydrofuran-2-ylmethoxy)acetyl]piperazin-2-one](/img/structure/B5316323.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316328.png)